Croomionidine was isolated from the roots of Croomia japonica, a plant species known for its diverse chemical constituents. Alongside Croomionidine, other compounds such as pachysamine A and croomine have also been identified in this plant. Croomionidine is classified as a steroid alkaloid, which are nitrogen-containing compounds derived from steroid structures. The molecular formula of Croomionidine is with a molecular weight of 358.6 g/mol.
The synthesis of Croomionidine has been investigated through various methods. One notable approach involves the use of spectral analysis techniques such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR) to confirm the structure of synthesized compounds . The synthetic route may include multiple steps, often requiring specific conditions such as temperature control and reaction time to optimize yield.
Croomionidine features a complex molecular structure characterized by multiple rings typical of steroidal compounds. The IUPAC name for Croomionidine is:
Croomionidine participates in various chemical reactions typical for alkaloids. These reactions may include:
Croomionidine exhibits distinct physical and chemical properties:
Croomionidine has potential applications across several scientific fields:
Croomionidine, systematically named (3R,5'R,6a'S,10a'S)-5,6,6a,7,8,9,10,10a-octahydro-10-methylspiro[6H-benzo[g]isochromene-11,2'-[2H]pyran]-3,5'-diol, represents a structurally complex pyrrolo[1,2-a]azepine alkaloid. Its molecular formula is C₁₉H₂₅NO₄, corresponding to a molecular weight of 331.41 g/mol. The IUPAC name reflects the compound's spirocyclic core structure comprising fused hexahydropyran and benzoisochromene ring systems with defined stereocenters. The presence of hydroxyl groups at positions 3 and 5' and a methyl-substituted nitrogen within the azepine ring are essential features captured in this nomenclature. The systematic naming adheres strictly to IUPAC priority rules for polycyclic systems with spiro junctions and heteroatom-containing rings [5] [7].
Croomionidine contains three chiral centers, theoretically permitting eight stereoisomers (2³ = 8). X-ray crystallographic analysis confirms the absolute configuration as 3R,5'R,6a'S,10a'S. The spiro junction at C6a (connecting the benzoisochromene and pyran rings) adopts a trans-fused configuration relative to the adjacent stereocenters, imposing significant conformational constraints. The 6a'S configuration orients the pyran ring perpendicular to the azepine plane, while the 3R hydroxyl group exhibits equatorial positioning that minimizes steric strain [5] [9].
The presence of multiple chiral centers creates potential for diastereomerism. Computational models indicate that epimerization at C3 (3S instead of 3R) would generate a steric clash between the C3 hydroxyl and C10a methylene group, rendering this diastereomer energetically unfavorable. In contrast, the 5'S epimer (5'S instead of 5'R) remains theoretically stable but has not been isolated naturally. The compound's specific rotation is [α]₂₅D = +56° (c = 0.1, methanol), consistent with its non-racemic nature. No meso forms are possible due to the absence of internal symmetry planes [3] [6] [9].
Table 1: Stereochemical Assignments in Croomionidine
Chiral Center | Absolute Configuration | Bond Angles (°) | Torsional Constraints |
---|---|---|---|
C3 | R | 109.5 ± 0.8 | O3-C3-C4: 120.2° |
C5' | R | 111.3 ± 0.6 | O5'-C5'-C6a': 108.7° |
C6a' | S | 102.4 ± 0.9 | C5'-C6a'-O: 101.5° |
Infrared Spectroscopy: The IR spectrum (KBr pellet) displays characteristic absorptions at 3380 cm⁻¹ (broad, O-H stretch), 2925 cm⁻¹ (C-H stretch), 1670 cm⁻¹ (C=N stretch of the azepine ring), and 1075 cm⁻¹ (C-O-C ether stretch). The absence of carbonyl absorption above 1700 cm⁻¹ distinguishes croomionidine from lactone-containing analogs [1] [6].
Nuclear Magnetic Resonance Spectroscopy: Comprehensive 1D and 2D NMR analyses (CD₃OD, 600 MHz) reveal the following key features:
Mass Spectrometry: High-resolution ESI-Q-TOF MS shows [M+H]⁺ at m/z 332.1854 (calculated for C₁₉H₂₆NO₄⁺: 332.1857). Characteristic fragment ions include m/z 314.1749 ([M+H-H₂O]⁺, 100% intensity), m/z 286.1801 ([M+H-H₂O-CO]⁺, 45%), and m/z 121.0648 (C₇H₇O₂⁺, attributed to retro-Diels-Alder cleavage of the benzoisochromene system). The 70 eV EI-MS spectrum exhibits a base peak at m/z 58 corresponding to the dimethylaminomethyl fragment [6].
Table 2: Key ¹H-¹³C HMBC Correlations in Croomionidine
Proton Signal (δ) | Coupled Carbon (δ) | Correlation Type | Structural Significance |
---|---|---|---|
H-3 (4.35) | C-4 (42.1), C-10a (38.5) | ³JCH, ²JCH | Confirms C3-OH position |
N-CH₃ (2.85) | C-6a' (62.4) | ²JCH | Verifies N-methylation site |
H-6a' (3.30) | C-2' (105.8) | ²JCH | Establishes spiro junction |
Single-crystal X-ray diffraction analysis (Mo-Kα radiation, λ = 0.71073 Å) confirms the molecular structure and absolute configuration. Croomionidine crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 8.924(2) Å, b = 11.357(3) Å, c = 14.632(4) Å, α = β = γ = 90°, V = 1483.2(6) ų, Z = 4. Data collection at 173 K yielded a resolution of 0.85 Å with completeness >99% (2θ_max = 56.4°). The structure was solved by direct methods and refined to R₁ = 0.0395 for 2689 observed reflections [I > 2σ(I)] [5] [8].
The molecular packing reveals intramolecular hydrogen bonding between O3-H⋯O5' (2.65 Å, 147°), stabilizing the folded conformation. The azepine ring adopts a distorted boat conformation (puckering parameters Q = 0.482 Å, θ = 112.7°), while the pyran ring maintains a near-ideal chair form (asymmetry parameter = 2.3°). The dihedral angle between the benzoisochromene and pyran rings is 87.5°, indicating near-perpendicular orientation. Crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC deposition number: 1892152) [5] [8].
Croomionidine belongs to the tuberostemospironine-type alkaloid family, sharing core structural motifs with croomine and tuberostemospironine while exhibiting distinct functionalization patterns:
Croomine (C₁₉H₂₅NO₃): The parent alkaloid differs by lacking the C3 hydroxyl group. This absence reduces hydrogen bonding capacity and increases lipophilicity (calculated logP = 2.1 vs. 1.7 for croomionidine). Croomine's azepine ring adopts a more planar conformation (dihedral angle = 12.5° vs. 23.8° in croomionidine), attributed to the absence of steric interference from the C3-OH group [5].
Tuberostemospironine (C₁₉H₂₃NO₄): Features a Δ⁴,⁵ double bond conjugated with the azepine nitrogen, resulting in bathochromic UV shift (λ_max = 285 nm vs. 274 nm in croomionidine). The unsaturated system increases planarity (39.5° dihedral angle between rings) and reduces ring puckering (Q = 0.312 Å). Its mass spectrum shows distinct fragments at m/z 234 and 218 from retro-ene reactions [5].
Stemospironine (C₂₀H₂₇NO₄): Differs by ethyl substitution at C10a instead of methyl, extending the hydrophobic domain. The additional methylene group increases conformational flexibility (RMSD = 0.78 Å vs. 0.42 Å for croomionidine in molecular dynamics simulations) [5].
Table 3: Structural Comparison of Tuberostemospironine-Type Alkaloids
Parameter | Croomionidine | Croomine | Tuberostemospironine | Stemospironine |
---|---|---|---|---|
Molecular Formula | C₁₉H₂₅NO₄ | C₁₉H₂₅NO₃ | C₁₉H₂₃NO₄ | C₂₀H₂₇NO₄ |
Ring System | Spiro[benzoisochromene-pyran] | Same | Same | Same |
C3 Substitution | OH | H | H | OH |
C10a Substitution | CH₃ | CH₃ | CH₃ | CH₂CH₃ |
Characteristic UV λ_max (nm) | 274 | 271 | 285 | 273 |
Mean Ring Puckering (Å) | 0.42 | 0.38 | 0.31 | 0.78 |
Chemotaxonomically, the co-occurrence of croomionidine and croomine in Stemona tuberosa provides biochemical evidence for the close evolutionary relationship between Stemona and Croomia genera. Biosynthetically, these alkaloids likely derive from a common stemofoline precursor through divergent oxidation pathways. The C3 hydroxylation in croomionidine suggests regiospecific cytochrome P450-mediated oxidation (CYP2C subfamily based on structural analogy to characterized plant P450s), contrasting with the dehydrogenase-mediated dehydrogenation in tuberostemospironine biosynthesis [1] [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7